3-Chlorophenyl hydrazinecarboxylate
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Overview
Description
3-Chlorophenyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a chlorophenyl group attached to a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl hydrazinecarboxylate typically involves the reaction of 3-chlorophenylhydrazine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
3-Chlorophenylhydrazine+Ethyl chloroformate→3-Chlorophenyl hydrazinecarboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-Chlorophenyl hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
- Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Comparison: 3-Chlorophenyl hydrazinecarboxylate is unique due to the presence of a single chlorine atom on the phenyl ring, which influences its reactivity and properties. In contrast, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has two chlorine atoms, which can lead to different chemical behavior and applications. Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate contains a cyano group, which significantly alters its electronic properties and reactivity compared to this compound.
Properties
CAS No. |
194419-63-1 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(3-chlorophenyl) N-aminocarbamate |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-2-1-3-6(4-5)12-7(11)10-9/h1-4H,9H2,(H,10,11) |
InChI Key |
LEJFNODWSIFKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)NN |
Origin of Product |
United States |
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